molecular formula C25H26N2O4S B2839793 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 946290-25-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B2839793
CAS RN: 946290-25-1
M. Wt: 450.55
InChI Key: CUAXBXNUJYTYLI-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The chemical compound has been explored in the context of organic synthesis, showcasing its utility in creating diverse chemical structures. For instance, research has demonstrated the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using related sulfonamide derivatives, enabling the synthesis of various benzonitrile derivatives and the formal synthesis of the isoquinoline alkaloid menisporphine with good to excellent yield (Manthena Chaitanya et al., 2013). Another study highlighted the synthesis and characterization of quinazoline derivatives, aiming to explore their diuretic and antihypertensive activities, indicating the compound's relevance in medicinal chemistry (M. Rahman et al., 2014).

Anticancer Activity

  • Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, indicating potential utility in cancer treatment through the activation of p38/ERK phosphorylation (A. Cumaoğlu et al., 2015). Additionally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been investigated for their anticancer properties, underscoring the importance of the tetrahydroisoquinoline moiety in pharmaceutical agent development (K. Redda et al., 2010).

Antimicrobial and Antifungal Activities

  • Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives have been synthesized and their antimicrobial activity against various bacterial and fungal strains has been evaluated, highlighting the compound's potential in addressing antimicrobial resistance (S. Vanparia et al., 2010).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-31-24-14-13-22(16-18(24)2)32(29,30)26-21-12-11-19-10-7-15-27(23(19)17-21)25(28)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAXBXNUJYTYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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